molecular formula C16H18FN5O2S2 B2918693 N-cyclopentyl-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide CAS No. 886936-26-1

N-cyclopentyl-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

Cat. No. B2918693
CAS RN: 886936-26-1
M. Wt: 395.47
InChI Key: FOEBWWGTDNWFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H18FN5O2S2 and its molecular weight is 395.47. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

A study on BPTES analogs, compounds related to the chemical class of N-cyclopentyl-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, has revealed their potent and selective inhibition of kidney-type glutaminase (GLS), indicating therapeutic potential in cancer treatment. These compounds, including a closely related analog, demonstrated significant potency and improved solubility compared to BPTES, attenuating the growth of human lymphoma B cells both in vitro and in a mouse xenograft model, highlighting their potential as cancer therapeutics Shukla et al., 2012.

Antimicrobial Applications

Research into novel thiazole, pyridone, pyrazole, and chromene derivatives bearing a sulfonamide moiety, akin to the core structure of this compound, has shown promising results as antimicrobial agents. These compounds exhibited significant in vitro antibacterial and antifungal activities, suggesting their potential use in combating microbial resistance Darwish et al., 2014.

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition

Another study focused on the modification of heterocyclic analogs, including compounds similar to this compound, to improve metabolic stability and inhibit PI3Kα and mTOR effectively. These compounds demonstrated potent in vitro and in vivo efficacy, with minimal observed metabolic deacetylation, indicating their potential in cancer therapy through PI3K/mTOR pathway inhibition Stec et al., 2011.

Anticancer and Neuroprotective Effects

Further research into N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, related to this compound, has shown potent anticancer activities against various cancer cell lines, including breast cancer. These compounds were evaluated for their cytotoxic activities, revealing specific derivatives that presented significant efficacy, suggesting their potential as anticancer agents Abu-Melha, 2021.

properties

IUPAC Name

N-cyclopentyl-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O2S2/c17-10-5-7-12(8-6-10)19-14(24)20-15-21-22-16(26-15)25-9-13(23)18-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,18,23)(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEBWWGTDNWFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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